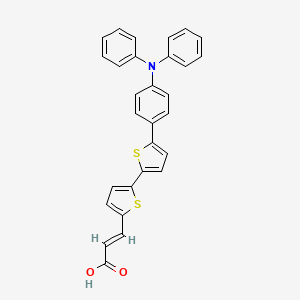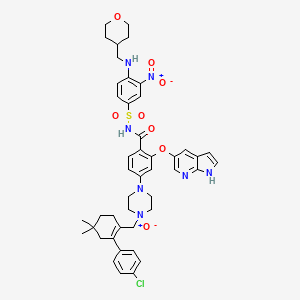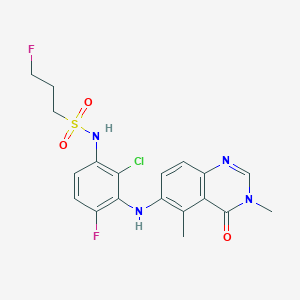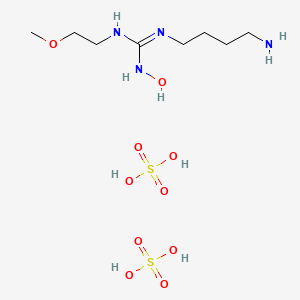
M1 ligand 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M1 ligand 1 is a compound that interacts with the M1 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor family. This receptor plays a crucial role in various physiological processes, including learning, memory, and cognitive function. This compound is of significant interest in the fields of neuroscience and pharmacology due to its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of M1 ligand 1 typically involves multiple steps, including the formation of the core structure and the introduction of functional groups that enhance its binding affinity to the M1 receptor. Common synthetic routes may involve:
Formation of the Core Structure: This step often includes cyclization reactions to form the central ring system.
Functional Group Introduction: Various functional groups are introduced through substitution reactions to enhance the compound’s binding properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
M1 ligand 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
M1 ligand 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study ligand-receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating cellular signaling pathways and its effects on neuronal activity.
Medicine: Explored as a potential therapeutic agent for treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery research
Mécanisme D'action
M1 ligand 1 exerts its effects by binding to the M1 muscarinic acetylcholine receptor, which is a G protein-coupled receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways involving G proteins and second messengers such as inositol trisphosphate and diacylglycerol. This activation results in various cellular responses, including changes in ion channel activity, enzyme activation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pilocarpine: A partial agonist of the M1 receptor, used in the treatment of glaucoma.
Xanomeline: A selective agonist of the M1 receptor, investigated for its potential in treating Alzheimer’s disease.
Iperoxo: A high-affinity agonist of the M1 receptor, used in research to study receptor activation mechanisms
Uniqueness
M1 ligand 1 is unique due to its high selectivity and binding affinity for the M1 muscarinic acetylcholine receptor. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it can specifically target the M1 receptor without affecting other muscarinic receptor subtypes .
Propriétés
Formule moléculaire |
C20H21NO2 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
benzhydryl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C20H21NO2/c1-21-14-8-13-18(15-21)20(22)23-19(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-13,19H,8,14-15H2,1H3 |
Clé InChI |
HBFFBQFKYRTFJQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC=C(C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol](/img/structure/B11930840.png)


![(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide](/img/structure/B11930853.png)


